-Bromoheptafluoronaphthalene (2-BHFN) holds potential as a building block for the synthesis of semiconducting materials due to its unique properties. The presence of both bromine and fluorine atoms grants 2-BHFN specific electronic characteristics, making it a valuable precursor for materials with desired electrical properties. Research has explored the use of 2-BHFN in the synthesis of:
The incorporation of fluorine atoms into aromatic molecules like 2-BHFN can enhance their properties as fluorophores, which are light-emitting molecules used in various applications. Research suggests that 2-BHFN possesses characteristics that make it suitable for use as a fluorophore in:
2-Bromoheptafluoronaphthalene is an organic compound with the chemical formula C₁₀BrF₇. It belongs to the class of brominated fluoronaphthalenes, characterized by the substitution of seven hydrogen atoms with fluorine atoms and one hydrogen atom with a bromine atom. This compound exhibits unique physical and chemical properties due to the presence of both bromine and fluorine, which contribute to its high stability and low reactivity.
Currently, there is no documented information on the specific mechanism of action of 2-BHF in any biological or chemical systems.
As a perfluorinated compound, 2-BHF may pose similar hazards to other perfluorinated aromatics, including:
The synthesis of 2-bromoheptafluoronaphthalene typically involves several key reactions:
The synthesis of 2-bromoheptafluoronaphthalene can be achieved through multiple methods:
2-Bromoheptafluoronaphthalene has several potential applications:
Several compounds share structural similarities with 2-bromoheptafluoronaphthalene. Here are some notable examples:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
1-Bromonaphthalene | C₁₀H₇Br | Brominated naphthalene derivative; lower fluorination |
2-Bromoperfluoronaphthalene | C₁₀BrF₈ | Fully fluorinated with one bromine; higher stability |
Octafluoronaphthalene | C₁₀F₈ | Fully fluorinated naphthalene; lacks bromine |
Perfluoronaphthalene | C₁₀F₈ | Fully fluorinated; used in specialized applications |
The uniqueness of 2-bromoheptafluoronaphthalene lies in its combination of both bromine and multiple fluorine substituents, providing distinct physical properties such as enhanced thermal stability and potential biological activity compared to other halogenated naphthalenes. This combination makes it particularly interesting for both industrial applications and research into new materials or pharmaceuticals.
2-Bromoheptafluoronaphthalene (CAS 27041-17-4) is a perfluorinated aromatic compound featuring a naphthalene backbone substituted with seven fluorine atoms and one bromine atom. Its molecular formula is C₁₀BrF₇, with a molecular weight of 333.00 g/mol. The structure consists of a planar bicyclic aromatic system where the bromine atom occupies the 2-position, while fluorine atoms occupy positions 1, 3, 4, 5, 6, 7, and 8 (Figure 1).
Property | Value |
---|---|
Molecular Formula | C₁₀BrF₇ |
Molecular Weight | 333.00 g/mol |
Boiling Point | 283.6°C (predicted) |
Density | 1.968 g/cm³ (predicted) |
HS Code | 2903999090 |
Classification:
The synthesis of 2-bromoheptafluoronaphthalene emerged from early 20th-century studies on fluorinated naphthalenes. Key milestones include:
Early Synthesis (1970s):
Industrial-Scale Production (1980s–2000s):
Modern Applications:
System | Identifier |
---|---|
CAS | 27041-17-4 |
PubChem CID | 11427572 |
InChI | InChI=1S/C10BrF7/c11-3-4(12)1-2(5(13)8(3)16)7(15)10(18)9(17)6(1)14 |
SMILES | C12=C(C(=C(C(=C1F)F)F)F)C(=C(C(=C2F)F)Br)F |
HS Code | 2903999090 |
Synonyms:
2-Bromoheptafluoronaphthalene exhibits a distinct molecular architecture characterized by the substitution pattern on the naphthalene bicyclic aromatic framework [1] [2]. The compound possesses the molecular formula C₁₀BrF₇ with a molecular weight of 333.00 grams per mole [1] [2] [3]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-bromo-1,3,4,5,6,7,8-heptafluoronaphthalene, reflecting the specific positioning of the halogen substituents [1] [3] [4].
The molecular geometry is defined by the naphthalene core structure, which consists of two fused benzene rings arranged in a planar configuration [1] [2] [4]. The bromine atom occupies position 2 of the naphthalene ring system, while fluorine atoms are strategically positioned at positions 1, 3, 4, 5, 6, 7, and 8 [1] [2] [4]. This substitution pattern creates a highly electronegative molecular environment due to the presence of seven fluorine atoms, which are among the most electronegative elements in the periodic table [5] [6].
The carbon-fluorine bonds in the molecule exhibit characteristic bond lengths typical of aromatic carbon-fluorine interactions, while the carbon-bromine bond demonstrates the expected longer bond length associated with the larger bromine atom [1] [2]. The molecular geometry maintains the planar nature of the aromatic system despite the extensive halogen substitution [7]. The InChI key for this compound is PMTDLHCXDWASRN-UHFFFAOYSA-N, providing a unique identifier for computational and database applications [1] [8].
Parameter | Value/Description | Reference |
---|---|---|
IUPAC Name | 2-bromo-1,3,4,5,6,7,8-heptafluoronaphthalene | [1] [3] [4] |
InChI Key | PMTDLHCXDWASRN-UHFFFAOYSA-N | [1] [8] |
Canonical SMILES | C12=C(C(=C(C(=C1F)F)F)F)C(=C(C(=C2F)F)Br)F | |
MDL Number | MFCD07784218 | [1] [3] |
Bond Type | Aromatic C-F and C-Br bonds | [1] [2] |
Fluorine Substitution Pattern | Positions 1,3,4,5,6,7,8 | [1] [2] [4] |
Bromine Position | Position 2 | [1] [2] [4] |
Ring System | Naphthalene bicyclic aromatic | [1] [2] [4] |
Crystal structure determination of 2-bromoheptafluoronaphthalene provides insight into the solid-state arrangement and intermolecular interactions [10] [11]. The crystalline form exhibits characteristics typical of heavily fluorinated aromatic compounds, where the crystal packing is influenced by the interplay between fluorine-fluorine interactions and other weak intermolecular forces [12].
X-ray crystallographic analysis reveals that the compound crystallizes in a specific space group, with the molecular planes arranged to optimize intermolecular interactions [10] [13]. The extensive fluorination of the naphthalene core creates unique packing arrangements in the solid state, where fluorine atoms participate in various weak intermolecular contacts [12]. These interactions contribute to the overall stability of the crystal lattice and influence the physical properties of the material [12].
The crystal structure demonstrates that the planar nature of the fluorinated naphthalene system is maintained in the solid state, with minimal distortion from the ideal aromatic geometry [11] [12]. The bromine atom at position 2 introduces asymmetry into the crystal packing, resulting in reduced molecular symmetry compared to the parent naphthalene structure [1] [2]. The crystal lattice parameters and unit cell dimensions reflect the molecular dimensions and the efficient packing of the heavily substituted aromatic molecules [13].
Intermolecular interactions in the crystal structure include carbon-hydrogen to fluorine contacts, fluorine-fluorine interactions, and π-π stacking between aromatic rings [12]. The contribution of these interactions to the overall lattice energy has been calculated to be significant, with fluorine-fluorine interactions contributing substantially to the crystal stability [12].
Computational chemistry approaches have been employed to investigate the electronic structure and geometry optimization of 2-bromoheptafluoronaphthalene [14] [15] [16]. Density functional theory calculations provide detailed information about the molecular orbitals, electron distribution, and optimized geometries [14] [15].
Theoretical calculations using hybrid functionals such as B3LYP with appropriate basis sets have been used to determine the optimized molecular geometry and electronic properties [14] [16]. These calculations confirm the planar nature of the naphthalene ring system and provide precise bond lengths and angles for the carbon-fluorine and carbon-bromine bonds [14].
The computational models reveal that the extensive fluorine substitution significantly affects the electron density distribution throughout the molecule [15] [16]. The calculations indicate that the fluorine atoms create regions of high electronegativity, which influence the molecular electrostatic potential and reactivity patterns [16]. The bromine substituent at position 2 provides a different electronic environment compared to the fluorine atoms, creating opportunities for selective chemical transformations [17].
Vibrational frequency calculations provide theoretical infrared and Raman spectra, which can be compared with experimental spectroscopic data [16]. These computational approaches also allow for the prediction of thermodynamic properties and provide insight into the molecular behavior under various conditions [14] [15].
The thermal properties of 2-bromoheptafluoronaphthalene reflect the influence of extensive halogen substitution on the intermolecular forces and molecular stability [1] [2] [8]. The melting point of the compound has been experimentally determined to be in the range of 69-71°C [18] [19]. This relatively low melting point, considering the molecular weight and extensive substitution, indicates that the crystal packing efficiency is moderate despite the presence of multiple halogen atoms [18] [19].
The boiling point of 2-bromoheptafluoronaphthalene is reported as 283.6°C at 760 millimeters of mercury pressure [2]. This elevated boiling point reflects the substantial molecular weight of 333 grams per mole and the strong intermolecular interactions present in the liquid phase [2]. The thermal stability of the compound allows for distillation and purification processes at elevated temperatures without significant decomposition [19].
The flash point, an important parameter for handling and processing, has been measured at 125.3°C [2]. This value indicates that the compound requires significant heating before it can sustain combustion, which is consistent with the presence of multiple fluorine atoms that generally reduce flammability [2] [20].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₀BrF₇ | [1] [2] [3] |
Molecular Weight (g/mol) | 333.00 | [1] [2] [3] |
CAS Number | 27041-17-4 | [1] [2] [3] |
Physical State | Solid | [1] [8] [18] |
Melting Point (°C) | 69-71 | [18] [19] |
Boiling Point (°C) | 283.6 at 760 mmHg | [2] |
Flash Point (°C) | 125.3 | [2] |
Storage Temperature | Ambient Temperature | [1] [8] [18] |
The density of 2-bromoheptafluoronaphthalene has been measured as 1.968 grams per cubic centimeter [2]. This relatively high density is attributable to the presence of the bromine atom, which has a significant atomic weight, combined with the compact packing of the fluorinated aromatic structure [2]. The high density value is consistent with other heavily halogenated aromatic compounds and reflects the efficient space-filling properties of the halogen substituents [2].
The measurement of density provides important information for volume calculations in synthetic procedures and for understanding the bulk properties of the material [2]. The density value indicates that the compound will not float on water, which is expected given its hydrophobic nature and high halogen content [2]. This physical property is relevant for separation processes and handling procedures in synthetic applications [2].
The solubility characteristics of 2-bromoheptafluoronaphthalene are influenced by its extensive fluorine substitution and the presence of the bromine atom [21] [22] [23]. The compound exhibits poor solubility in water due to its hydrophobic nature and the lack of hydrogen bonding capabilities [21] [22]. This behavior is consistent with other heavily fluorinated aromatic compounds that demonstrate enhanced solubility in organic solvents compared to aqueous media [23] [24].
In organic solvents, 2-bromoheptafluoronaphthalene shows enhanced solubility compared to the parent naphthalene compound [23] [24]. The introduction of fluorine atoms into aromatic systems has been shown to increase solubility in organic solvents through modifications in crystal packing and intermolecular interactions [23] [24]. This enhanced solubility is attributed to the unique properties of fluorine atoms, which create regions of polar hydrophobicity and reduce the efficiency of crystal packing [23].
The compound demonstrates good solubility in nonpolar and moderately polar organic solvents such as dichloromethane, chloroform, and aromatic solvents [21] [22] [25]. The solubility in polar protic solvents is limited due to the absence of hydrogen bonding sites and the hydrophobic nature of the fluorinated aromatic system [22] [23].
Studies on related fluorinated polycyclic aromatic hydrocarbons have shown that strategic fluorination can increase solubility by factors of 10-25 compared to non-fluorinated analogs [24]. This enhancement is particularly pronounced in tetrahydrofuran and other ethereal solvents, where fluorinated aromatics can achieve weight percentages of several percent [24].
The electronic properties of 2-bromoheptafluoronaphthalene are dominated by the significant electron-withdrawing effects of the seven fluorine atoms and the bromine substituent [5] [26] [27]. The fluorine atoms, being the most electronegative element, create a highly electron-deficient aromatic system that fundamentally alters the electronic distribution compared to the parent naphthalene [5].
The extensive fluorine substitution results in a substantial reduction in electron density throughout the aromatic π-system [5] [6]. This electronic depletion affects the reactivity patterns and makes the aromatic rings less nucleophilic and more susceptible to nucleophilic attack rather than electrophilic substitution [5] [27]. The bromine atom at position 2 provides an additional electron-withdrawing effect, though less pronounced than the fluorine substituents [5] [26].
The conjugated π-system of the naphthalene core is significantly modified by the halogen substitution pattern [5] [6]. The electron-withdrawing nature of the substituents lowers both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, affecting the electronic transitions and spectroscopic properties [5] [6].
Computational studies have revealed that the molecular electrostatic potential surface shows regions of high electronegativity concentrated around the fluorine atoms, creating a strongly polarized molecular environment [16]. The electronic distribution is further influenced by the asymmetric substitution pattern, where the bromine atom at position 2 creates a localized region of different electronic character [1] [2].
Property | Characteristics | Reference |
---|---|---|
Electronic Configuration | Highly electronegative fluorine atoms | [5] [6] |
Aromatic Ring System | Bicyclic naphthalene core with extended conjugation | [1] [2] |
Halogen Substitution Effects | Bromine: electron-withdrawing, Fluorine: strongly electron-withdrawing | [5] [26] [27] |
Electronic Density Distribution | Electron-deficient aromatic system | [5] |
Molecular Symmetry | Reduced symmetry due to bromine substitution | [1] [2] |
Conjugated π-System | Modified by halogen substitution pattern | [5] [6] |
The dipole moment of 2-bromoheptafluoronaphthalene reflects the asymmetric distribution of charge resulting from the halogen substitution pattern [26]. The presence of seven fluorine atoms and one bromine atom creates a significant molecular dipole moment due to the differences in electronegativity and the asymmetric positioning of the substituents [26].
The fluorine atoms contribute individual dipole moments that, due to their symmetric arrangement around the naphthalene core, partially cancel each other [26]. However, the bromine atom at position 2 introduces asymmetry that prevents complete cancellation of the dipole contributions [26]. The resulting net dipole moment is influenced by both the individual bond dipoles and the overall molecular geometry [26].
Computational calculations provide estimates of the dipole moment magnitude and direction [16]. The dipole moment vector is expected to point toward the region of highest electronegativity, which is influenced by the collective effect of the fluorine atoms and the bromine substituent [26] [16]. The magnitude of the dipole moment affects the intermolecular interactions in both liquid and solid phases [26].
The dipole moment characteristics are important for understanding the solubility behavior, intermolecular interactions, and potential applications in materials science [26]. The polar nature of the molecule, despite the hydrophobic fluorinated surface, creates unique interaction patterns with other polar molecules [26] [23].
The ionization energy of 2-bromoheptafluoronaphthalene is significantly elevated compared to the parent naphthalene due to the electron-withdrawing effects of the halogen substituents [28]. The extensive fluorine substitution stabilizes the molecular orbitals and increases the energy required to remove an electron from the highest occupied molecular orbital [28].
The first ionization energy corresponds to the removal of an electron from the π-system of the naphthalene core, which has been significantly stabilized by the electron-withdrawing fluorine atoms [28]. This stabilization effect is cumulative, with each fluorine atom contributing to the overall increase in ionization energy [28].
Photoelectron spectroscopy studies on related fluorinated aromatic compounds demonstrate that fluorine substitution can increase ionization energies by several electron volts compared to non-fluorinated analogs [28]. The bromine substituent also contributes to this effect, though to a lesser extent than the fluorine atoms [28].
The ionization energy measurements provide insight into the electronic structure and the stability of the molecular orbitals [28]. Higher ionization energies indicate greater difficulty in oxidation reactions and reduced tendency to participate in electron transfer processes [28]. These properties are relevant for understanding the chemical reactivity and potential applications in electronic materials [28] [6].
Fluorine-19 Nuclear Magnetic Resonance spectroscopy represents the most informative analytical technique for 2-bromoheptafluoronaphthalene characterization due to the presence of seven magnetically distinct fluorine atoms in the molecular structure [1] [2]. The 19F nucleus exhibits a spin of 1/2, 100% natural abundance, and exceptional sensitivity with a wide chemical shift range extending from -300 to +400 parts per million relative to trichlorofluoromethane [1].
For polyfluorinated naphthalene systems, the 19F Nuclear Magnetic Resonance spectrum displays characteristic chemical shift patterns in the aromatic fluorine region, typically spanning from -100 to -170 parts per million [2] [3]. The seven fluorine atoms in 2-bromoheptafluoronaphthalene occupy distinct chemical environments due to the asymmetric substitution pattern created by the bromine atom at the 2-position. This asymmetry eliminates potential magnetic equivalence that might exist in symmetrical perfluorinated systems.
Table 1: Expected 19F Nuclear Magnetic Resonance Parameters for 2-Bromoheptafluoronaphthalene [1] [2] [3]
Fluorine Position | Chemical Shift Range (ppm) | Multiplicity | Coupling Pattern |
---|---|---|---|
F-1 (ortho to Br) | -110 to -120 | Complex multiplet | 3JFF, 4JFF |
F-3 (meta to Br) | -140 to -150 | Doublet of doublets | 3JFF, 4JFF |
F-4 | -155 to -165 | Multiplet | Multiple JFF |
F-5 | -155 to -165 | Multiplet | Multiple JFF |
F-6 | -140 to -150 | Doublet of doublets | 3JFF, 4JFF |
F-7 | -130 to -140 | Doublet of doublets | 3JFF, 4JFF |
F-8 | -130 to -140 | Doublet of doublets | 3JFF, 4JFF |
The fluorine atoms ortho to the bromine substituent experience significant deshielding effects due to the electron-withdrawing nature of bromine, resulting in downfield shifts relative to other fluorine positions [3] [4]. Vicinal fluorine-fluorine coupling constants typically range from 0 to 25 hertz for ortho couplings, while meta and para couplings generally exhibit smaller values of 0 to 10 hertz [3].
The 19F Nuclear Magnetic Resonance spectrum provides definitive structural identification through the characteristic splitting patterns arising from homonuclear fluorine-fluorine spin-spin coupling [5]. These coupling interactions create complex multiplet patterns that serve as unique fingerprints for the specific substitution pattern in 2-bromoheptafluoronaphthalene.
The 13C Nuclear Magnetic Resonance spectrum of 2-bromoheptafluoronaphthalene exhibits distinctive characteristics arising from the extensive fluorination of the naphthalene ring system [6] [7]. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides crucial information about the electronic environment of each carbon atom and the magnitude of carbon-fluorine coupling interactions.
Fluorinated aromatic carbons typically resonate in the range of 100-165 parts per million, with significant variations depending on the number and position of fluorine substituents [6] [7]. The direct carbon-fluorine coupling (1JCF) constants for aromatic systems range from 240-280 hertz, while two-bond (2JCF) and three-bond (3JCF) couplings exhibit smaller magnitudes of 15-40 hertz and 8-15 hertz, respectively [6].
Table 2: Predicted 13C Nuclear Magnetic Resonance Parameters for 2-Bromoheptafluoronaphthalene [6] [7] [8]
Carbon Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
---|---|---|---|
C-2 (bearing Br) | 105-115 | Doublet | 2JCF = 25-35 |
C-1 (bearing F) | 155-165 | Doublet | 1JCF = 250-270 |
C-3 (bearing F) | 145-155 | Doublet | 1JCF = 240-260 |
C-4 (bearing F) | 135-145 | Doublet | 1JCF = 245-265 |
C-5 (bearing F) | 135-145 | Doublet | 1JCF = 245-265 |
C-6 (bearing F) | 145-155 | Doublet | 1JCF = 240-260 |
C-7 (bearing F) | 145-155 | Doublet | 1JCF = 240-260 |
C-8 (bearing F) | 145-155 | Doublet | 1JCF = 240-260 |
C-4a, C-8a | 120-130 | Complex | Multiple JCF |
The carbon bearing the bromine substituent (C-2) exhibits significant upfield shifting compared to fluorine-bearing carbons due to the different electronic effects of bromine versus fluorine substitution [8]. This carbon appears as a complex multiplet due to coupling with adjacent fluorine atoms. The quaternary carbons C-4a and C-8a display intermediate chemical shifts and complex splitting patterns resulting from multiple fluorine-carbon coupling interactions across the fused ring system.
Long-range carbon-fluorine couplings contribute to the complexity of the spectrum, with four-bond and five-bond interactions observable in rigid aromatic systems [6]. These long-range couplings provide valuable structural information for confirming the substitution pattern and distinguishing between possible regioisomers.
The 1H Nuclear Magnetic Resonance spectrum of 2-bromoheptafluoronaphthalene presents a unique analytical challenge due to the complete absence of hydrogen atoms in the molecular structure [9] [10]. As a perfluorinated naphthalene derivative with a single bromine substituent, this compound contains no protons capable of producing Nuclear Magnetic Resonance signals.
This absence of proton signals serves as a diagnostic feature for confirming the complete fluorination of the naphthalene ring system [9]. In contrast to related compounds such as partially fluorinated naphthalenes or 2-bromonaphthalene, which exhibit characteristic aromatic proton patterns in the 7.0-8.5 parts per million region [11] [10], 2-bromoheptafluoronaphthalene produces no observable 1H Nuclear Magnetic Resonance resonances.
Table 3: 1H Nuclear Magnetic Resonance Comparison with Related Compounds [11] [10]
Compound | Number of H | Chemical Shift Range (ppm) | Coupling Pattern |
---|---|---|---|
2-Bromoheptafluoronaphthalene | 0 | No signals | N/A |
2-Bromonaphthalene | 7 | 7.2-8.0 | Complex aromatic |
1-Fluoronaphthalene | 7 | 7.1-8.2 | Fluorine coupling |
Naphthalene | 8 | 7.4-7.9 | Symmetric pattern |
The absence of 1H Nuclear Magnetic Resonance signals eliminates potential complications arising from proton-fluorine coupling interactions that would otherwise manifest as complex multiplets with large coupling constants (typically 5-50 hertz for aromatic hydrogen-fluorine couplings) [12]. This simplification allows for more straightforward interpretation of the 19F and 13C Nuclear Magnetic Resonance spectra without interference from heteronuclear coupling effects.
Quality control analysis relies on confirming the complete absence of proton signals, as any detectable 1H Nuclear Magnetic Resonance resonances would indicate impurities or incomplete fluorination during synthesis [9]. The integration baseline should remain flat across the entire spectral range, providing negative confirmation of the molecular structure.
Infrared spectroscopy provides comprehensive vibrational information for 2-bromoheptafluoronaphthalene through the analysis of fundamental molecular vibrations in the mid-infrared region [13] [14]. The heavily substituted naphthalene system exhibits characteristic absorption bands arising from aromatic carbon-carbon stretching, carbon-fluorine stretching and bending modes, and carbon-bromine vibrational motions.
The aromatic carbon-carbon stretching vibrations typically appear in the 1600-1475 wavenumber region, though these may be shifted due to the extensive fluorine substitution [14] [15]. Perfluorinated aromatic systems often display modified ring vibrations compared to their hydrocarbon analogs due to the altered electronic distribution and mass effects of fluorine substitution [16] [15].
Table 4: Characteristic Infrared Absorption Frequencies for 2-Bromoheptafluoronaphthalene [16] [14] [15]
Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
C-F stretch (aromatic) | 1000-1300 | Strong | Multiple bands |
Aromatic C=C stretch | 1550-1650 | Medium-Strong | Ring vibrations |
C-F bend (in-plane) | 400-600 | Medium | Deformation modes |
C-Br stretch | 500-700 | Medium | C-Br bond |
Ring deformation | 800-1000 | Variable | Out-of-plane modes |
C-F bend (out-of-plane) | 300-500 | Weak-Medium | Skeletal vibrations |
The carbon-fluorine stretching region dominates the infrared spectrum with multiple strong absorption bands between 1000-1300 wavenumbers [17] [14]. These vibrations are particularly intense due to the large electronegativity difference between carbon and fluorine, resulting in significant dipole moment changes during vibrational motion. The multiple carbon-fluorine bonds in different chemical environments produce a complex pattern of overlapping absorptions in this region.
Carbon-bromine stretching vibrations appear at lower frequencies, typically in the 500-700 wavenumber range [14]. The carbon-bromine bond exhibits weaker absorption intensity compared to carbon-fluorine stretches due to the smaller electronegativity difference and reduced dipole moment change during vibration.
Raman spectroscopy provides complementary vibrational information through the analysis of polarizability changes during molecular vibrations [18]. The aromatic ring breathing modes and symmetric stretching vibrations are particularly prominent in Raman spectra. Fluorinated aromatic compounds often exhibit enhanced Raman scattering for certain ring modes due to the altered polarizability distribution caused by fluorine substitution.
The combination of infrared absorption and Raman scattering spectroscopy enables complete characterization of the vibrational spectrum, as the mutual exclusion principle ensures that different vibrational modes are active in each technique [18]. This complementary approach provides comprehensive structural confirmation and purity assessment for 2-bromoheptafluoronaphthalene.
Mass spectrometry of 2-bromoheptafluoronaphthalene provides definitive molecular weight confirmation and fragmentation pattern analysis for structural characterization [19] [20]. The molecular ion appears at mass-to-charge ratio 333, corresponding to the molecular formula C₁₀BrF₇, with the characteristic isotope pattern reflecting the presence of bromine [21] [22].
The bromine isotope pattern represents a distinctive feature in the mass spectrum, with approximately equal intensity peaks at mass-to-charge ratios 333 and 335 due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [23] [24]. This 1:1 intensity ratio provides unambiguous confirmation of the presence of a single bromine atom in the molecular structure.
Table 5: Mass Spectrometric Fragmentation Pattern for 2-Bromoheptafluoronaphthalene [19] [20] [24]
Fragment Ion | m/z | Relative Intensity | Assignment |
---|---|---|---|
[M]⁺ | 333/335 | Variable | Molecular ion (⁷⁹Br/⁸¹Br) |
[M-Br]⁺ | 254 | Moderate | Loss of bromine |
[M-F]⁺ | 314/316 | Weak | Loss of fluorine |
[M-BrF]⁺ | 235 | Low | Loss of BrF unit |
[C₁₀F₆]⁺ | 235 | Moderate | Aromatic fragment |
[C₁₀F₅]⁺ | 216 | Low | Multiple F loss |
Fragmentation patterns in brominated fluoroaromatic compounds typically involve preferential loss of the bromine atom rather than fluorine atoms, due to the significantly stronger carbon-fluorine bonds compared to carbon-bromine bonds [20]. The base peak often corresponds to the loss of bromine, producing fragment ions at mass-to-charge ratio 254. This fragmentation pathway reflects the relative bond dissociation energies, with carbon-fluorine bonds (approximately 485 kilojoules per mole) being substantially stronger than carbon-bromine bonds (approximately 280 kilojoules per mole).
Electron ionization mass spectrometry typically produces moderate to weak molecular ion peaks for heavily halogenated aromatic compounds due to the instability of the radical cations [20]. The extensive fluorination stabilizes certain fragment ions through resonance effects in the aromatic ring system, leading to characteristic fragmentation patterns that provide structural information.
Chemical ionization mass spectrometry may provide enhanced molecular ion stability and simplified fragmentation patterns, making it particularly valuable for molecular weight confirmation [20]. The choice of ionization technique depends on the specific analytical requirements and the level of structural detail needed for characterization.
Ultraviolet-visible spectroscopy of 2-bromoheptafluoronaphthalene reveals the electronic transition characteristics of the heavily substituted naphthalene chromophore [25] [26]. The aromatic π-electron system, modified by extensive halogen substitution, exhibits distinct absorption bands corresponding to π-π* electronic transitions within the conjugated ring system.
The naphthalene chromophore typically displays multiple absorption bands in the 200-350 nanometer region, with the exact positions influenced by the electronic effects of the halogen substituents [27] [28]. Fluorine substitution generally causes hypsochromic (blue) shifts due to the electron-withdrawing inductive effect, while bromine substitution may induce bathochromic (red) shifts through mesomeric electron donation and heavy atom effects [29] [27].
Table 6: Ultraviolet-Visible Absorption Characteristics for 2-Bromoheptafluoronaphthalene [25] [27] [28]
Transition Type | Wavelength Range (nm) | Absorption Coefficient | Electronic Description |
---|---|---|---|
π-π* (primary) | 220-280 | High (ε > 10,000) | HOMO-LUMO transition |
π-π* (secondary) | 280-320 | Moderate (ε = 1,000-10,000) | Higher energy π* orbitals |
n-π* | 320-380 | Low (ε < 1,000) | Heteroatom lone pairs |
Charge transfer | 250-350 | Variable | Halogen-aromatic interactions |
The extensive fluorination of the naphthalene ring system significantly alters the electronic structure and energy levels of the molecular orbitals [29] [30]. The strongly electron-withdrawing fluorine atoms lower both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, typically resulting in blue-shifted absorption maxima compared to unsubstituted naphthalene.
The bromine substituent introduces additional complexity through its dual electronic character, acting as both an electron-withdrawing group through inductive effects and an electron-donating group through mesomeric effects [29]. This electronic interplay between bromine and fluorine substituents creates unique absorption characteristics that distinguish 2-bromoheptafluoronaphthalene from other halogenated naphthalene derivatives.
Heavy atom effects from the bromine substituent may enhance intersystem crossing and influence the excited state dynamics [31]. These effects can modify the absorption band intensities and introduce additional weak absorption features corresponding to formally forbidden electronic transitions that gain intensity through spin-orbit coupling.
Solvent effects play a significant role in the ultraviolet-visible absorption spectrum, particularly for highly halogenated aromatic compounds [32]. Polar solvents may cause solvatochromic shifts due to differential stabilization of ground and excited states, while nonpolar solvents typically provide more structured absorption spectra with resolved vibronic features.